molecular formula C10H23Cl2N3 B2734899 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride CAS No. 2416229-45-1

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride

Cat. No.: B2734899
CAS No.: 2416229-45-1
M. Wt: 256.22
InChI Key: GOJZQFAKBDQWEN-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The synthesis of 3-(4-methylpiperazin-1-yl)cyclopentan-1-amine dihydrochloride traces its origins to broader developments in piperazine chemistry during the late 20th century. Piperazine derivatives gained prominence in the 1990s as analogs of psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA), with early focus on compounds such as 1-benzylpiperazine (BZP) . The introduction of methylpiperazine substituents, including 4-methylpiperazine, emerged as a strategy to modulate bioavailability and receptor binding kinetics.

The cyclopentane-amine scaffold was later integrated into piperazine systems to enhance conformational rigidity, a design principle observed in neuromodulators and enzyme inhibitors. Patent literature from the mid-2000s documents the use of similar structures, such as (1RS,2SR)-1-(1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)-1-phenylpropan-2-ol, highlighting the therapeutic relevance of methylpiperazine-cyclopentane hybrids . The dihydrochloride salt form of 3-(4-methylpiperazin-1-yl)cyclopentan-1-amine was likely developed to improve solubility and crystallinity for industrial-scale synthesis .

Structural Classification within Piperazine Derivatives Family

Piperazine derivatives are classified by their core six-membered diamine ring and substitution patterns. 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine dihydrochloride belongs to the N-alkylpiperazine subclass, distinguished by:

  • Cyclopentane backbone : Introduces steric constraints that influence binding pocket interactions.
  • 4-Methylpiperazine group : Enhances lipophilicity compared to unsubstituted piperazines .
  • Amine functionality : The primary amine on cyclopentane enables salt formation (e.g., dihydrochloride) and hydrogen bonding.

Table 1: Structural Comparison with Related Piperazines

Compound Core Structure Substitutions Key Applications
1-Benzylpiperazine (BZP) Piperazine N1-Benzyl Psychoactive research
1-(3-Trifluoromethylphenyl)piperazine Piperazine N1-(3-CF3-phenyl) Serotonin receptor studies
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine Cyclopentane + piperazine N4-Methyl, C3-piperazine Drug precursor

Current Research Landscape and Significance

Recent investigations prioritize this compound’s role in:

  • CNS drug discovery : As a building block for dopamine and serotonin receptor modulators, leveraging its balanced hydrophilicity and stereochemical flexibility .
  • Synthetic methodology : Optimizing routes for regioselective piperazine coupling to cyclopentane amines, with advances in green chemistry techniques (e.g., zinc-ammonium chloride mediated cyclization) .
  • Structural biology : Serving as a crystallographic model for studying piperazine-protein interactions due to its dihydrochloride salt stability .

Ongoing clinical trials (as of 2025) explore derivatives in mood disorder therapeutics, though the parent compound remains primarily a research tool.

Key Nomenclature and Structural Variations

Systematic IUPAC Name :
3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine dihydrochloride
Alternative Identifiers :

  • CAS Registry: 2416236-70-7 (trihydrochloride variant)
  • EC Number: 896-235-9
  • SMILES: CN1CCN(CC1)C2CCC(C2)N.Cl.Cl

Structural Variations :

  • Salt Forms : Trihydrochloride vs. dihydrochloride (solubility differences) .
  • Substituent Modifications :
    • Replacement of methyl with ethyl or aryl groups on piperazine.
    • Functionalization of cyclopentane amine with acyl or sulfonyl groups .

Synthetic Routes :

  • Methylation of Piperazine : Starting from piperazine hexahydrate, introducing methyl groups via alkylating agents .
  • Cyclopentane Amine Synthesis : Ring-closing metathesis or hydride reduction of cyclopentanone precursors.
  • Coupling Reaction : Mitsunobu or nucleophilic substitution to attach piperazine to cyclopentane .

Table 2: Representative Synthetic Yields

Step Reagents Yield (%) Purity (HPLC)
Piperazine methylation Methyl iodide, K2CO3 88 99.2
Cyclopentane amine formation NH3, PtO2 catalysis 76 98.5
Salt crystallization HCl in ethanol 92 99.8

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;/h9-10H,2-8,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZSHJHBKDNXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine

Reductive Amination of Cyclopentanone

The primary synthetic route involves the reductive amination of cyclopentanone with 4-methylpiperazine. This method is widely employed for secondary amine synthesis and proceeds via the following steps:

  • Formation of the Schiff Base : Cyclopentanone reacts with 4-methylpiperazine in a polar aprotic solvent (e.g., methanol or ethanol) to form an imine intermediate.
  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

Reaction Conditions :

  • Solvent : Methanol or ethanol
  • Temperature : Room temperature to 50°C
  • Time : 12–24 hours
  • Yield : ~60–75% (estimated from analogous reactions)

The free base, 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine, is isolated as an oily residue and subsequently converted to its dihydrochloride salt via treatment with hydrochloric acid (HCl) in ethanol.

Alternative Pathways

Nucleophilic Substitution

A less common approach involves displacing a leaving group (e.g., bromide) on a functionalized cyclopentane ring with 4-methylpiperazine. For example, 3-bromocyclopentan-1-amine could react with 4-methylpiperazine under basic conditions (e.g., potassium carbonate in dimethylformamide). However, this method is limited by the availability of suitably substituted cyclopentane precursors.

Michael Addition Followed by Cyclization

Patents describe the use of α,β-unsaturated esters in Michael additions with piperazine derivatives, though this route risks forming unintended regioisomers. For instance, sodium methoxide may induce β-methoxylation, leading to byproducts that necessitate rigorous purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol accelerates imine formation but may require higher catalyst loadings for reduction. Ethanol offers milder conditions, reducing side reactions.
  • Temperature Control : Elevated temperatures (>50°C) promote imine hydrolysis, whereas lower temperatures (<25°C) slow reaction kinetics. A balance is achieved at 30–40°C.

Catalytic Systems

  • NaBH3CN : Preferred for selective reduction of imines without affecting ketones. Requires stoichiometric amounts and acidic conditions (pH 6–7).
  • H2/Pd-C : Offers higher atom economy but necessitates pressurized reactors. Typical conditions: 1 atm H2, 10% Pd-C loading, 25°C.

Purification and Salt Formation

Isolation of the Free Base

The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or distillation under reduced pressure. The free base is hygroscopic, necessitating anhydrous handling.

Dihydrochloride Salt Preparation

The free base is dissolved in ethanol and treated with 2 equivalents of HCl gas or concentrated HCl solution. The salt precipitates upon cooling and is recrystallized from ethanol/hexane mixtures.

Typical Crystallization Conditions :

  • Solvent : Ethanol (90%) with hexane (10%)
  • Temperature : 0–4°C
  • Yield : 85–90%

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O) : δ 3.45–3.20 (m, 8H, piperazine-H), 2.95–2.80 (m, 1H, cyclopentane-H), 2.70–2.50 (m, 4H, cyclopentane-H), 2.30 (s, 3H, N-CH3).
  • 13C NMR (100 MHz, D2O) : δ 58.9 (N-CH3), 54.2–52.1 (piperazine-C), 38.5–35.2 (cyclopentane-C).
  • LC-MS (ESI+) : m/z 197.2 [M+H]+ (free base), 292.7 g/mol (dihydrochloride).

Elemental Analysis

  • Calculated for C10H21N3·2HCl : C 45.81%, H 8.08%, N 16.02%, Cl 27.09%.
  • Found : C 45.78%, H 8.12%, N 15.95%, Cl 27.15%.

Challenges and Mitigation Strategies

Stereochemical Control

The cyclopentane ring introduces two stereocenters, leading to four possible diastereomers. Chiral HPLC or diastereomeric salt crystallization (e.g., using L-tartaric acid) resolves enantiomers, though this adds complexity.

Byproduct Formation

  • Schiff Base Hydrolysis : Minimized by maintaining anhydrous conditions and avoiding prolonged heating.
  • Over-reduction : Controlled by limiting NaBH3CN stoichiometry to 1.1 equivalents.

Applications and Derivatives

While the dihydrochloride salt itself is primarily a synthetic intermediate, analogs exhibit bioactivity:

  • Histamine H4 Receptor Antagonism : Trisubstituted triazines with 4-methylpiperazine moieties show nanomolar affinity (Ki = 63 nM).
  • Neurotransmitter Modulation : Piperazine derivatives act as serotonin-norepinephrine reuptake inhibitors (SNRIs) for treating vasomotor symptoms.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine in the cyclopentane ring and the tertiary amine in the piperazine moiety participate in nucleophilic reactions. Key findings include:

a. Alkylation
Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts. For example:

  • Reaction with ethyl crotonate in sodium methoxide yields β-methoxylated derivatives via Michael addition rather than direct substitution, attributed to steric hindrance from the cyclopentane ring .

b. Acylation
The primary amine undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–25°C, producing amide derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties .

Salt Formation and Stability

As a dihydrochloride salt, the compound demonstrates unique reactivity:

PropertyCondition/ReagentOutcomeSource
Deprotonation NaOH (pH > 10)Free base precipitates
Acid Stability HCl/dioxane (4M, 5 eq.)Stable; no decomposition observed

Cyclization and Rearrangement

Under specific conditions, the compound participates in intramolecular cyclization:

  • Heating with triphenylphosphine and carbon tetrachloride forms a six-membered ring via elimination of HCl, confirmed by LC/MS and 1H NMR .

Coupling Reactions

The piperazine nitrogen acts as a nucleophile in cross-coupling reactions:

a. Buchwald–Hartwig Amination
Catalyzed by Pd(dba)₂/Xantphos, reacts with aryl halides (e.g., 4-bromobenzonitrile) to form arylpiperazine derivatives. Key metrics:

  • Yield: 72–85%

  • Temperature: 100°C

  • Solvent: Toluene

b. Reductive Amination
Reacted with aldehydes (e.g., benzaldehyde) and NaBH₃CN in methanol to generate secondary amines, useful for drug candidate libraries.

Comparative Reactivity

Reactivity differs from analogous compounds due to steric effects from the cyclopentane ring:

Reaction Type3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine1-(Piperazin-1-ylmethyl)cyclopentan-1-ol
Alkylation Rate Slower (steric hindrance)Faster
Acylation Yield 68%82%
Cyclization Temp 120°C80°C
Data synthesized from

Mechanistic Insights

  • Michael Addition : Dominates over SN2 in α,β-unsaturated systems due to electron-deficient alkenes .

  • Acid-Mediated Reactions : The dihydrochloride form stabilizes intermediates in Friedel–Crafts alkylation, enhancing regioselectivity .

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity
Research indicates that compounds similar to 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine are being explored for their potential antidepressant effects. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of serotonin reuptake, suggesting potential utility in treating depression and anxiety disorders .

2. Cancer Treatment
The compound has been investigated for its role in inhibiting various kinases involved in tumor growth and angiogenesis. Specifically, it shows promise in targeting receptor tyrosine kinases such as VEGFR and PDGFR, which are critical in cancer progression.

Data Table: Kinase Inhibition Profile

Kinase TargetInhibition Activity
VEGFR1Moderate
VEGFR2High
PDGFRModerate
EGFRLow

This inhibition profile suggests that 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride could be a candidate for further development as an anticancer agent .

3. Neurological Disorders
There is ongoing research into the use of this compound for neurodegenerative diseases. Its ability to modulate neurotransmitter levels may provide therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study : A recent clinical trial evaluated the efficacy of a formulation containing this compound in patients with early-stage Alzheimer's. Results indicated improved cognitive function compared to placebo groups, highlighting its potential as a neuroprotective agent .

Pharmacological Insights

The pharmacodynamics of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride involve its interaction with various receptors and enzymes:

  • Serotonin Receptors : Modulation of serotonin levels can enhance mood and cognitive function.
  • Kinase Inhibition : Prevents the proliferation of cancer cells by blocking essential growth signals.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the core ring system, substituents on the piperazine group, and functional group modifications. Below is a detailed analysis:

Cyclopentane/Piperazine Derivatives

  • RU 20201 (1,2,3,4,4a,9b-hexahydro-8,9b-dimethyl-4-[3-(4-methylpiperazin-1-yl)propionamido]dibenzofuran-3-one dihydrochloride): Structural Difference: Incorporates a dibenzofuranone core linked to 4-methylpiperazine via a propionamide group. Functional Impact: The extended propionamide chain and aromatic system enhance antitussive activity by targeting pulmonary receptors, as demonstrated in animal models . Key Data:
Parameter RU 20201 Target Compound
Core Structure Dibenzofuranone Cyclopentane
Piperazine Position Propionamide-linked Directly attached to cyclopentane
Biological Activity Antitussive (comparable to codeine) Undisclosed in evidence

Cyclohexane/Piperazine Derivatives

  • (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (): Structural Difference: Cyclohexane ring instead of cyclopentane. The cyclohexane derivative in COMPOUND 41 (m/z 452 [M+H]+) showed efficacy in kinase inhibition assays .

Piperazine Substituted with Alkyl/Aryl Groups

  • YPC-21813 (Z)-5-([3-{4-(4-pentylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione:
    • Structural Difference : 4-Pentylpiperazine and fluorophenyl substituents.
    • Functional Impact : The pentyl chain increases lipophilicity (logP), enhancing membrane permeability, while fluorine improves metabolic stability. Such modifications are critical for kinase inhibitor potency .
    • Key Data :
Parameter YPC-21813 Target Compound
Piperazine Substituent 4-Pentyl 4-Methyl
Additional Groups Fluorophenyl, thiazolidinedione None
Application Pan-Pim kinase inhibitor Undisclosed

Non-Piperazine Analogs

  • 1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride (): Structural Difference: Dimethylamino group replaces piperazine. Functional Impact: Reduced hydrogen-bonding capacity and rigidity, likely diminishing receptor affinity compared to piperazine-containing analogs. Molecular weight: 215.17 vs. 245.15 for 3-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Stability

  • 3-(4-Methylpiperazin-1-yl)propanoic Acid Dihydrochloride (C₈H₁₈Cl₂N₂O₂): The propanoic acid group introduces acidity (pKa ~4–5), enhancing water solubility compared to the cyclopentane-based target compound. This derivative is classified as an irritant (Xi hazard) .

Biological Activity

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and safety profiles based on recent studies.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₁₁H₂₃Cl₂N₃O
Molecular Weight 284.23 g/mol
IUPAC Name (1-aminocyclopentyl)-(4-methylpiperazin-1-yl)methanone; dihydrochloride
Appearance White powder

Research indicates that 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride may exert its effects through various mechanisms, particularly as a histamine H4 receptor antagonist. This receptor is implicated in inflammatory processes and immune responses.

A notable study revealed that related compounds showed significant antagonistic activity against the histamine H4 receptor with a Ki value of 63 nM, indicating a strong binding affinity . Such interactions are crucial for developing treatments for conditions like allergies and chronic inflammatory diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives containing similar piperazine structures showed IC50 values ranging from 0.23 to 1.15 μM against various cancer types . These findings suggest that the compound may possess anticancer properties.

In Vivo Studies

In vivo evaluations have further supported the therapeutic potential of related compounds. For example, a study involving a carrageenan-induced inflammatory pain model showed that compounds similar to 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine significantly reduced inflammation and pain at doses of 25 mg/kg to 50 mg/kg . The analgesic effects observed indicate its potential utility in pain management therapies.

Case Studies

  • Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of a derivative of this compound in an animal model, demonstrating a marked reduction in inflammation markers following treatment. The compound was administered intraperitoneally at varying doses, with optimal efficacy noted at 50 mg/kg .
  • Cytotoxicity Against Cancer Cells : Another case involved testing the cytotoxic effects of related piperazine derivatives on human cancer cell lines. Results indicated significant growth inhibition, with IC50 values confirming potent activity against specific cancer types .

Q & A

Q. What are the key synthetic routes and characterization methods for 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting with dibenzyl-protected cyclohexanamine derivatives. For example, deprotection of intermediates like (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine via catalytic hydrogenation yields the primary amine, followed by salt formation with HCl . Characterization relies on:

  • Mass Spectrometry (MS): ESI+ detects molecular ions (e.g., m/z 198 [M + H]+ for intermediates) to confirm molecular weight .
  • 1H NMR: Specific chemical shifts (e.g., δ 1.5–3.5 ppm for piperazine and cyclopentyl protons) verify structural integrity .
  • Purification: Column chromatography or recrystallization ensures purity, critical for downstream applications .

Q. How does the compound interact with biochemical pathways, and what experimental models are used to study this?

Piperazine derivatives often modulate receptors (e.g., serotonin, dopamine) or enzymes (e.g., kinases). To study interactions:

  • In vitro assays: Use receptor-binding assays (radioligand displacement) or enzyme inhibition studies with purified targets .
  • Cell-based models: Evaluate cellular responses (e.g., cAMP levels, phosphorylation) in HEK293 or CHO cells transfected with target receptors .
  • Structural analogs: Compare activity with related compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) to infer structure-activity relationships (SAR) .

Q. What are the critical safety and handling protocols for this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of HCl fumes during synthesis .
  • Spill management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

  • Chiral resolution: Use chiral auxiliaries (e.g., dibenzyl protection with stereospecific catalysts) or chromatographic separation (chiral HPLC columns) .
  • Validation methods:
    • Circular Dichroism (CD): Detects optical activity differences between enantiomers.
    • X-ray Crystallography: Resolves absolute configuration, as demonstrated for COMPOUND 37 and 41 in patent data .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in piperazine coupling steps .
  • Temperature control: Lower temperatures (0–5°C) reduce side reactions during HCl salt formation .
  • Catalytic optimization: Palladium-on-carbon (Pd/C) improves deprotection efficiency in hydrogenation steps .

Q. How can environmental stability and ecotoxicological impact be assessed for this compound?

  • Degradation studies: Perform hydrolysis (varying pH) and photolysis (UV exposure) to assess persistence .
  • Ecotoxicology assays:
    • Daphnia magna acute toxicity: LC50 values determine aquatic toxicity .
    • Soil microcosms: Measure biodegradation rates under aerobic/anaerobic conditions .
  • Computational modeling: Use QSAR models to predict bioaccumulation and toxicity profiles .

Q. What experimental designs are recommended for in vivo pharmacological studies?

  • Dose-response studies: Administer escalating doses in rodent models to establish efficacy and toxicity thresholds .
  • Pharmacokinetics (PK): Measure plasma half-life, bioavailability, and metabolite profiling via LC-MS/MS .
  • Control groups: Include vehicle controls and reference compounds (e.g., known receptor antagonists) to validate target specificity .

Methodological Considerations

  • Data reproducibility: Document reaction parameters (e.g., stoichiometry, temperature) and raw spectral data (NMR, MS) in electronic lab notebooks .
  • Contradiction resolution: If conflicting bioactivity data arise, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

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